molecular formula C12H19N5O2 B5871120 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 313507-19-6

8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5871120
CAS RN: 313507-19-6
M. Wt: 265.31 g/mol
InChI Key: GZOQUXWLJLXWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as Theophylline, is a methylxanthine drug that is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It works by relaxing the smooth muscles in the airways, making it easier to breathe. Theophylline has been extensively studied for its biochemical and physiological effects and has a wide range of applications in scientific research.

Mechanism of Action

8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting phosphodiesterase, 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP and cGMP, which in turn leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation.
Biochemical and Physiological Effects
8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, as well as stimulate the central nervous system, resulting in increased alertness and decreased fatigue. 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have diuretic effects and can increase urine production.

Advantages and Limitations for Lab Experiments

8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established safety profile and has been extensively studied for its biochemical and physiological effects. However, 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has limitations in terms of its specificity and selectivity. It can interact with other drugs and has a narrow therapeutic window, meaning that careful dosing is required to avoid toxicity.

Future Directions

There are several future directions for 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione research. One area of interest is its potential use in the treatment of inflammatory diseases. 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory properties, and further studies are needed to explore its potential as a treatment option for conditions such as rheumatoid arthritis and Crohn's disease. Another area of interest is its potential use in cancer treatment. 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to explore its potential as a cancer treatment. Additionally, 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its effects on cognitive function and may have potential as a treatment for cognitive impairment in conditions such as Alzheimer's disease.

Synthesis Methods

8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through several methods, including the Fischer indole synthesis, the Strecker synthesis, and the Bamberger triazine synthesis. The most commonly used method is the Fischer indole synthesis, which involves the condensation of ethyl acetoacetate with ethyl formate and methyl anthranilate in the presence of sodium ethoxide.

Scientific Research Applications

8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research due to its ability to modulate various physiological processes. It has been studied for its effects on the cardiovascular system, the central nervous system, and the immune system. 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.

properties

IUPAC Name

8-(diethylamino)-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2/c1-5-16(6-2)11-13-9-8(17(11)7-3)10(18)14-12(19)15(9)4/h5-7H2,1-4H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOQUXWLJLXWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169657
Record name 8-(Diethylamino)-7-ethyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313507-19-6
Record name 8-(Diethylamino)-7-ethyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313507-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Diethylamino)-7-ethyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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